2-(Pyrrolidin-1-ylmethyl)aniline
Overview
Description
2-(Pyrrolidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99364. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry and Metal Complexes
2-(Pyrrolidin-1-ylmethyl)aniline has been explored in coordination chemistry, demonstrating its utility in forming metal complexes. For instance, it has been used in the formation of palladium(II) and iridium(III) complexes. These complexes have potential applications in catalysis and materials science. Studies like those by Nayab et al. (2013) on a palladium(II) compound and Thangavel et al. (2017) on iridium(III) and rhodium(III) complexes highlight its role in creating novel metal-ligand architectures (Nayab et al., 2013) (Thangavel et al., 2017).
Fluorescent Probes and Sensing
This compound has also been utilized in the development of fluorescent probes. For example, Liu and Zhang (2016) developed a fluorescent probe based on N, N-bis (pyridin-2-ylmethyl) aniline for copper(II) detection. This probe shows promise in environmental monitoring and biological imaging (Liu & Zhang, 2016).
Synthesis of Novel Chemical Entities
The versatility of this compound in chemical synthesis is evident in its use for creating new chemical entities. Barta et al. (2009) described its use in synthesizing novel chiral phosphorous triamides, which have potential applications in asymmetric catalysis (Barta et al., 2009).
Structural and Spectroscopic Analysis
It also plays a significant role in structural and spectroscopic studies. For example, Acosta-Ramírez et al. (2013) conducted a comprehensive study on the structure and vibrationalspectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines. Their research offers insights into the structural predictions and vibrational modes of such compounds, contributing to a deeper understanding of their chemical behavior (Acosta-Ramírez et al., 2013).
Photocaged Complexes
In the field of photochemistry, this compound derivatives are used in the design of photocaged complexes. Gwizdala et al. (2012) explored nitrobenzhydrol-based photocages for Zn(2+), utilizing derivatives of this compound. These studies are significant for understanding light-triggered release mechanisms in chemical and biological systems (Gwizdala et al., 2012).
Safety and Hazards
The safety data sheet indicates that “2-(Pyrrolidin-1-ylmethyl)aniline” is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Future Directions
The future directions for “2-(Pyrrolidin-1-ylmethyl)aniline” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for designing new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a promising area for future research .
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPIHNDIYNLVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295032 | |
Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-59-8 | |
Record name | 55727-59-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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